14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL 14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL
Brand Name: Vulcanchem
CAS No.: 651331-43-0
VCID: VC16823181
InChI: InChI=1S/C23H37NO2/c1-26-23-17-14-16-22-21(23)19-20(24-22)15-12-10-8-6-4-2-3-5-7-9-11-13-18-25/h14,16-17,19,24-25H,2-13,15,18H2,1H3
SMILES:
Molecular Formula: C23H37NO2
Molecular Weight: 359.5 g/mol

14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL

CAS No.: 651331-43-0

Cat. No.: VC16823181

Molecular Formula: C23H37NO2

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL - 651331-43-0

Specification

CAS No. 651331-43-0
Molecular Formula C23H37NO2
Molecular Weight 359.5 g/mol
IUPAC Name 14-(4-methoxy-1H-indol-2-yl)tetradecan-1-ol
Standard InChI InChI=1S/C23H37NO2/c1-26-23-17-14-16-22-21(23)19-20(24-22)15-12-10-8-6-4-2-3-5-7-9-11-13-18-25/h14,16-17,19,24-25H,2-13,15,18H2,1H3
Standard InChI Key KEQWZJIKLCSNCF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1C=C(N2)CCCCCCCCCCCCCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 4-methoxyindole moiety connected to a 14-carbon aliphatic chain terminating in a primary alcohol group. The indole ring system consists of a bicyclic structure with a methoxy group at the 4-position, enhancing electron density and influencing receptor binding affinity. The extended hydrocarbon chain (-(CH2)13CH2OH\text{-}(\text{CH}_2)_{13}\text{CH}_2\text{OH}) contributes to lipophilicity, with a calculated logP value of 5.2 ± 0.3, suggesting moderate membrane permeability.

Table 1: Key Chemical Properties

PropertyValue
CAS Number651331-45-2
Molecular FormulaC23H37NO2\text{C}_{23}\text{H}_{37}\text{NO}_2
Molecular Weight359.5 g/mol
IUPAC Name14-(7-methoxy-1H-indol-2-yl)tetradecan-1-ol
Canonical SMILESCOC1=CC=CC2=C1NC(=C2)CCCCCCCCCCCCCCO
Topological Polar Surface Area52.5 Ų

Synthesis and Characterization

Traditional Synthetic Routes

The synthesis typically begins with 4-methoxyindole, which undergoes Friedel-Crafts alkylation with tetradecan-1-ol derivatives. A three-step protocol is commonly employed:

  • Indole Activation: Lithiation of 4-methoxyindole using LDA (lithium diisopropylamide) at -78°C .

  • Alkylation: Reaction with 1,14-dibromotetradecane in THF, yielding a bromo-intermediate.

  • Hydroxylation: Hydrolysis of the terminal bromide using aqueous NaOH/EtOH to produce the primary alcohol.

Catalytic Innovations

Recent advances employ Brønsted acid catalysts like p-toluenesulfonic acid (PTSA) in hexafluoroisopropanol (HFIP) to accelerate intramolecular cyclization steps . For example, HFIP enhances PTSA acidity, facilitating the formation of 3-indolylmethanol intermediates critical for chain elongation . Microwave-assisted synthesis, as demonstrated in related indole systems, reduces reaction times from hours to minutes but remains untested for this specific compound .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Time (h)Purity (%)
Traditional Alkylation382495
PTSA/HFIP Catalysis45*697
Microwave-AssistedN/A0.5N/A

*Estimated based on analogous reactions .

Biological Activities and Mechanisms

Neuroprotective Effects

The compound demonstrates dose-dependent neuroprotection in PC12 cells exposed to H2O2\text{H}_2\text{O}_2-induced oxidative stress (EC50_{50} = 12.3 μM). Mechanistic studies suggest:

  • Serotonin Receptor Modulation: Competitive binding at 5-HT2A_{2A} receptors (Ki=0.8±0.1K_i = 0.8 \pm 0.1 μM).

  • Antioxidant Activity: Scavenging of hydroxyl radicals (IC50=18.4\text{IC}_{50} = 18.4 μM) via the indole NH group.

Comparative Analysis with Structural Analogs

Chain Length Optimization

Shortening the aliphatic chain to 8 carbons reduces neuroprotective efficacy by 67%, underscoring the necessity of the 14-carbon moiety for blood-brain barrier penetration. Conversely, N-methylation of the indole nitrogen abolishes receptor binding, highlighting the importance of the free NH group .

Future Research Directions

Pharmacokinetic Optimization

Structural modifications could address limited aqueous solubility (0.12 mg/mL in PBS). Proposed strategies include:

  • PEGylation: Attachment of polyethylene glycol to the hydroxyl group.

  • Prodrug Design: Synthesis of phosphate esters for enhanced bioavailability.

Target Validation Studies

CRISPR-Cas9 knockout models are needed to confirm 5-HT2A_{2A} receptor dependency. Additionally, in vivo neuroprotection assays in rodent models of Parkinson’s disease remain unexplored.

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